N-(3-methylpyridin-2-yl)-6-oxo-1-(3-(trifluoromethyl)benzyl)-1,6-dihydropyridine-3-carboxamide
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Overview
Description
N-(3-methylpyridin-2-yl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyridine ring substituted with a methyl group and a trifluoromethylphenyl group, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylpyridin-2-yl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylpyridin-2-yl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.
Scientific Research Applications
N-(3-methylpyridin-2-yl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may have potential as a biochemical probe or a ligand in biological studies.
Medicine: Research into its pharmacological properties could reveal potential therapeutic uses.
Industry: The compound’s unique chemical properties make it suitable for various industrial applications, including materials science and catalysis.
Mechanism of Action
The mechanism by which N-(3-methylpyridin-2-yl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives and trifluoromethyl-substituted molecules. Examples include:
- N-(4-cyano-3-(trifluoromethyl)phenyl)-3-((4-fluorophenyl)thio)-2-hydroxy-2-methylpropionamide
- Various quinolinyl-pyrazoles
Uniqueness
What sets N-(3-methylpyridin-2-yl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide apart is its specific combination of functional groups, which confer unique chemical properties and potential applications. The presence of both a pyridine ring and a trifluoromethyl group makes it particularly interesting for research and industrial use.
Properties
Molecular Formula |
C20H16F3N3O2 |
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Molecular Weight |
387.4 g/mol |
IUPAC Name |
N-(3-methylpyridin-2-yl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H16F3N3O2/c1-13-4-3-9-24-18(13)25-19(28)15-7-8-17(27)26(12-15)11-14-5-2-6-16(10-14)20(21,22)23/h2-10,12H,11H2,1H3,(H,24,25,28) |
InChI Key |
LIEGTHDZDRNXKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
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